molecular formula C9H5BrF4O2 B2372228 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid CAS No. 2385623-99-2

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B2372228
CAS No.: 2385623-99-2
M. Wt: 301.035
InChI Key: QJXZRACITRXAEW-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-5-(trifluoromethyl)phenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)phenylacetic acid
  • 3-Bromo-5-fluorobenzotrifluoride
  • 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenylacetic acid backbone. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXZRACITRXAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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